

"Methyl 2-hydroxy-4-phenylbenzoate" literature review and background

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Compound of Interest

Compound Name: *Methyl 2-hydroxy-4-phenylbenzoate*

Cat. No.: *B176660*

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An In-depth Technical Guide to Methyl 2-hydroxy-4-phenylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxy-4-phenylbenzoate is a biphenyl derivative with potential applications in medicinal chemistry and drug discovery. As a member of the hydroxylated biphenyl class of compounds, it is anticipated to exhibit a range of biological activities, including but not limited to, anti-inflammatory, antioxidant, and cytotoxic effects. This technical guide provides a comprehensive overview of **Methyl 2-hydroxy-4-phenylbenzoate**, including its chemical properties, a plausible synthetic route via Suzuki-Miyaura cross-coupling, and predicted spectral data. Furthermore, this document explores the potential biological activities of this compound class and furnishes detailed experimental protocols for their evaluation. Potential signaling pathways modulated by hydroxylated biphenyls, such as the NF- κ B and Aryl Hydrocarbon Receptor (AhR) pathways, are also discussed and visualized.

Chemical and Physical Properties

While specific experimental data for **Methyl 2-hydroxy-4-phenylbenzoate** is not readily available in the literature, its properties can be predicted based on its chemical structure.

Property	Predicted Value
Molecular Formula	C ₁₄ H ₁₂ O ₃
Molecular Weight	228.24 g/mol
IUPAC Name	Methyl 2-hydroxy-4-phenylbenzoate
Appearance	White to off-white solid
Solubility	Soluble in organic solvents like DMSO, methanol, ethanol; sparingly soluble in water
Melting Point	Estimated to be in the range of 150-180 °C
Boiling Point	Estimated to be >300 °C

Synthesis

A plausible and efficient method for the synthesis of **Methyl 2-hydroxy-4-phenylbenzoate** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, making it ideal for the construction of the biphenyl core.

Proposed Synthetic Route:

The synthesis would involve the coupling of Methyl 2-hydroxy-4-bromobenzoate with phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for this specific reaction.

Materials:

- Methyl 2-hydroxy-4-bromobenzoate (1.0 equiv)
- Phenylboronic acid (1.2 equiv)
- Palladium(II) acetate (Pd(OAc)₂; 0.02 equiv)

- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 equiv)
- Potassium phosphate (K_3PO_4 ; 2.0 equiv)
- Toluene (anhydrous)
- Water (degassed)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine Methyl 2-hydroxy-4-bromobenzoate, phenylboronic acid, $Pd(OAc)_2$, SPhos, and K_3PO_4 .
- **Inert Atmosphere:** Seal the flask with a septum and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen).
- **Solvent Addition:** Add anhydrous, degassed toluene and degassed water via syringe.
- **Reaction:** Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield **Methyl 2-hydroxy-4-phenylbenzoate**.

Spectral Data (Predicted)

The following tables present the predicted ^1H and ^{13}C NMR spectral data for **Methyl 2-hydroxy-4-phenylbenzoate**. These predictions are based on the analysis of structurally similar compounds, such as 4-hydroxybiphenyl, and the known effects of substituents on chemical shifts.

Predicted ^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.5	s	1H	-OH
~7.8	d	1H	H-6
~7.6	m	2H	H-2', H-6'
~7.4	m	2H	H-3', H-5'
~7.3	m	1H	H-4'
~7.1	d	1H	H-5
~7.0	s	1H	H-3
~3.9	s	3H	-OCH ₃

Predicted ^{13}C NMR Data

Chemical Shift (δ , ppm)	Assignment
~170	C=O (ester)
~160	C-2
~145	C-4
~140	C-1'
~132	C-6
~129	C-2', C-6'
~128	C-3', C-5'
~127	C-4'
~120	C-5
~118	C-3
~115	C-1
~52	-OCH ₃

Potential Biological Activities and Assays

Hydroxylated biphenyls are known to possess a variety of biological activities.^{[1][2][3][4][5]} The biological effects are often attributed to their ability to act as antioxidants, enzyme inhibitors, and modulators of cellular signaling pathways.^[3]

Summary of Potential Biological Activities

Activity	Description	Potential Assay
Antioxidant	Scavenging of free radicals, which can mitigate oxidative stress-related cellular damage. [3]	DPPH radical scavenging assay
Anti-inflammatory	Inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX).[3]	COX inhibition assay
Cytotoxicity	Inhibition of cell growth and proliferation, particularly in cancer cell lines.[1]	MTT assay
Enzyme Inhibition	Inhibition of various enzymes, including sulfotransferases.[1]	Specific enzyme inhibition assays

Detailed Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1]

Materials:

- Human cancer cell line (e.g., HeLa, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well microplates

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **Methyl 2-hydroxy-4-phenylbenzoate** in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.
- MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value can be determined from a dose-response curve.

This assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2).

Materials:

- COX-1 and COX-2 enzymes
- Arachidonic acid (substrate)
- Colorimetric substrate (e.g., TMPD)
- Assay buffer
- Heme
- 96-well plate
- Spectrophotometer

Procedure:

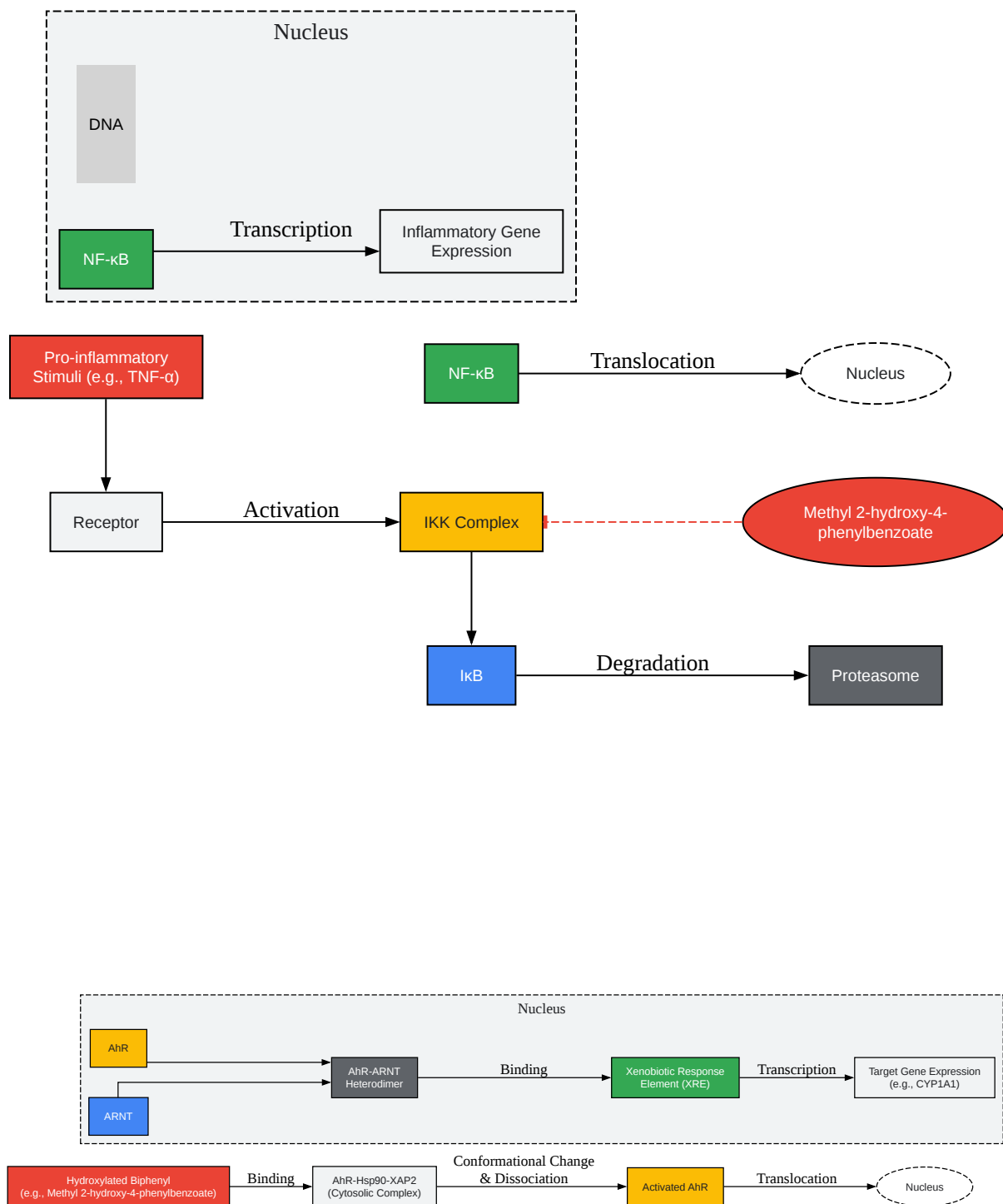
- **Reagent Preparation:** Prepare working solutions of the assay buffer, heme, and enzymes according to the manufacturer's instructions.
- **Assay Setup:** In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
- **Inhibitor Addition:** Add various concentrations of **Methyl 2-hydroxy-4-phenylbenzoate** to the inhibitor wells. Include a vehicle control.
- **Pre-incubation:** Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.
- **Reaction Initiation:** Add the colorimetric substrate followed by arachidonic acid to all wells to start the reaction.
- **Absorbance Reading:** Read the absorbance at the appropriate wavelength (e.g., 590 nm) at a specific time point.
- **Data Analysis:** Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.

Signaling Pathways

Hydroxylated biphenyls have been shown to modulate several key intracellular signaling pathways that are critical in inflammation, immune response, and xenobiotic metabolism.^[1]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.^[3] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.



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Phone: (601) 213-4426

Email: info@benchchem.com